molecular formula C19H28O4Si B15245277 3-O-Tert-butyldimethylsilyl-4,6-O-benzylidene-D-glucal

3-O-Tert-butyldimethylsilyl-4,6-O-benzylidene-D-glucal

Katalognummer: B15245277
Molekulargewicht: 348.5 g/mol
InChI-Schlüssel: DCVWUHGNXVBXKD-HRBLRVMOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-O-Tert-butyldimethylsilyl-4,6-O-benzylidene-D-glucal is a synthetic derivative of D-glucal, a sugar molecule. This compound is often used in organic synthesis due to its unique protective groups, which make it a valuable intermediate in the preparation of various complex molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-O-Tert-butyldimethylsilyl-4,6-O-benzylidene-D-glucal typically involves the protection of the hydroxyl groups of D-glucal. The process begins with the benzylidene protection of the 4,6-hydroxyl groups, followed by the tert-butyldimethylsilyl (TBS) protection of the 3-hydroxyl group. The reaction conditions often involve the use of anhydrous solvents and catalysts to ensure high yields and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent choice, and catalyst concentration, to achieve efficient and cost-effective production.

Analyse Chemischer Reaktionen

Types of Reactions

3-O-Tert-butyldimethylsilyl-4,6-O-benzylidene-D-glucal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while substitution reactions can introduce various functional groups, such as ethers or esters .

Wissenschaftliche Forschungsanwendungen

3-O-Tert-butyldimethylsilyl-4,6-O-benzylidene-D-glucal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

    Biology: The compound is utilized in the study of carbohydrate chemistry and glycobiology, particularly in the synthesis of glycosides and oligosaccharides.

    Medicine: It serves as a precursor in the development of drug candidates and therapeutic agents.

    Industry: The compound is employed in the production of fine chemicals and specialty materials.

Wirkmechanismus

The mechanism of action of 3-O-Tert-butyldimethylsilyl-4,6-O-benzylidene-D-glucal involves its role as a protective group in organic synthesis. The TBS and benzylidene groups protect specific hydroxyl groups, allowing selective reactions to occur at other positions on the glucal molecule. This selective protection is crucial for the stepwise synthesis of complex molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-O-Tert-butyldimethylsilyl-4,6-O-benzylidene-D-glucal is unique due to its combination of TBS and benzylidene protective groups. This dual protection allows for selective reactions and high yields in the synthesis of complex molecules, making it a valuable tool in organic chemistry .

Eigenschaften

Molekularformel

C19H28O4Si

Molekulargewicht

348.5 g/mol

IUPAC-Name

[(4aR,8R,8aR)-2-phenyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy-tert-butyl-dimethylsilane

InChI

InChI=1S/C19H28O4Si/c1-19(2,3)24(4,5)23-15-11-12-20-16-13-21-18(22-17(15)16)14-9-7-6-8-10-14/h6-12,15-18H,13H2,1-5H3/t15-,16-,17+,18?/m1/s1

InChI-Schlüssel

DCVWUHGNXVBXKD-HRBLRVMOSA-N

Isomerische SMILES

CC(C)(C)[Si](C)(C)O[C@@H]1C=CO[C@H]2[C@H]1OC(OC2)C3=CC=CC=C3

Kanonische SMILES

CC(C)(C)[Si](C)(C)OC1C=COC2C1OC(OC2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.